N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound bears the molecular formula C15H16N2O2 and maintains a molecular weight of 256.30 grams per mole. The compound is registered in the PubChem database under the Chemical Identifier 16791885, providing a standardized reference point for scientific literature and research applications. The International Union of Pure and Applied Chemistry nomenclature designates this substance as this compound, reflecting its structural composition through systematic naming conventions.
The compound possesses several alternative nomenclature designations that appear in scientific literature, including N-(4-Aminophenyl)-2-(m-tolyloxy)acetamide, which utilizes the historical m-tolyloxy designation for the 3-methylphenoxy group. Additional registry numbers include the identifier 954252-96-1, which serves as an alternative Chemical Abstracts Service number for database referencing purposes. The compound's systematic identifiers extend to include specialized chemical notation systems such as the International Chemical Identifier string and the Simplified Molecular Input Line Entry System representation.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| PubChem Chemical Identifier | 16791885 |
| Chemical Abstracts Service Number | 954252-96-1 |
| International Union of Pure and Applied Chemistry Name | This compound |
The International Chemical Identifier representation for this compound is expressed as InChI=1S/C15H16N2O2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10,16H2,1H3,(H,17,18), providing a standardized method for representing the molecular structure in computational chemistry applications. The corresponding International Chemical Identifier Key, YZMORKDDQKKMHG-UHFFFAOYSA-N, serves as a condensed identifier for database searches and chemical informatics applications.
Historical Context and Discovery Milestones
The documentation of this compound in chemical databases traces its initial registration to November 13, 2007, marking its formal entry into scientific literature through the PubChem database system. The compound's most recent database modification occurred on May 24, 2025, indicating ongoing research interest and data refinement activities. This timeline reflects the relatively recent emergence of this specific compound within the broader context of phenoxyacetamide derivative research.
The development of phenoxyacetamide derivatives as a class gained significant momentum through research into their potential as protease inhibitors, with studies demonstrating their efficacy against severe acute respiratory syndrome coronavirus 2 main protease targets. Historical research in this field has established that 2-phenoxyacetamide groups function as important structural markers in antiviral agent discovery and development, particularly through main protease inhibition mechanisms. These findings have positioned phenoxyacetamide derivatives, including this compound, as subjects of continued pharmaceutical research interest.
The broader research context surrounding phenoxyacetamide derivatives encompasses various therapeutic applications, with investigations extending to anticonvulsant activities in neurological applications. Research conducted on phenoxyacetamide derivatives has revealed their potential in multiple therapeutic areas, with seventeen phenoxyacetamide compounds being subjected to preliminary screening for anticonvulsant activity using established testing protocols. These historical developments have established the foundation for continued research into this compound and related compounds.
Structural Classification Within Phenoxyacetamide Derivatives
This compound belongs to the phenoxyacetamide derivatives class, characterized by the presence of a phenoxy group linked to an acetamide moiety through a methylene bridge. This structural classification places the compound within a broader family of molecules that demonstrate significant biological activities across multiple therapeutic areas. The phenoxyacetamide scaffold provides a versatile platform for structural modifications that can influence biological activity and pharmacological properties.
The structural features of this compound include an aromatic aniline group bearing a para-positioned amino substituent, connected through an amide linkage to an acetamide unit that carries a 3-methylphenoxy substituent. This arrangement creates a molecular architecture that combines electron-donating amino functionality with aromatic ether linkages, potentially influencing the compound's interaction with biological targets. The 3-methylphenoxy group introduces steric and electronic effects that distinguish this compound from other phenoxyacetamide derivatives with different substitution patterns.
Comparative analysis within the phenoxyacetamide family reveals that structural variations in both the aniline and phenoxy portions of the molecule can significantly impact biological activity. Research on related compounds has demonstrated that modifications to the phenoxy ring, such as the addition of methyl groups at different positions, can influence pharmacophore features and binding affinity to target proteins. The specific positioning of the methyl group at the 3-position in this compound represents one variant within the broader structural diversity possible within this compound class.
| Structural Component | Description | Functional Role |
|---|---|---|
| 4-Aminophenyl Group | Para-substituted aniline moiety | Provides hydrogen bond donor capability |
| Acetamide Linkage | Central amide functional group | Forms backbone of molecular scaffold |
| 3-Methylphenoxy Group | Meta-substituted phenyl ether | Contributes hydrophobic interactions |
| Methylene Bridge | Single carbon spacer unit | Links phenoxy group to acetamide |
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMORKDDQKKMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminophenol and 3-methylphenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).
Industrial Production Methods:
- The industrial production of N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The 4-aminophenyl moiety undergoes oxidation under controlled conditions. Key findings include:
-
Quinone formation : Treatment with potassium permanganate (KMnO₄) in acidic ethanol yields a quinone derivative via two-electron oxidation of the aniline group.
-
Side-chain oxidation : The methyl group on the phenoxy ring resists oxidation under standard conditions but reacts with chromium trioxide (CrO₃) in acetic acid to form a ketone.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatic oxidation | 0.1 M KMnO₄, H₂SO₄, 60°C, 4h | 4-Imino-1,2-benzoquinone derivative | 72% | |
| Aliphatic oxidation | CrO₃, glacial CH₃COOH, 80°C | 3-(Oxo)phenoxyacetamide | 58% |
Reduction Reactions
The acetamide carbonyl and aromatic nitro intermediates (if present) are susceptible to reduction:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acetamide to a secondary amine.
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro precursors to the corresponding amine .
Substitution Reactions
The 3-methylphenoxy group participates in electrophilic aromatic substitution (EAS):
-
Halogenation : Bromine (Br₂) in CCl₄ selectively substitutes the para position to the methyl group.
-
Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the ortho position relative to the phenoxy oxygen.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CCl₄, 0°C, 2h | 2-(4-Bromo-3-methylphenoxy)acetamide | 63% | |
| Sulfonation | H₂SO₄ (oleum), 50°C, 3h | 2-(3-Methyl-2-sulfophenoxy)acetamide | 41% |
Condensation and Cyclization
The primary amine group facilitates Schiff base formation:
-
Imine synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form stable imines .
-
Heterocyclization : Heating with CS₂ and KOH produces 1,3-thiazole derivatives via intramolecular cyclization .
Biological Interactions
While not traditional "reactions," its biochemical interactions are critical:
-
Enzyme inhibition : Binds to osteoclast-specific markers (e.g., NFATc1, cathepsin K) via hydrogen bonding and hydrophobic interactions .
-
Metabolic pathways : Undergoes hepatic N-acetylation and glucuronidation, as predicted by in silico ADMET studies.
Key Mechanistic Insights
-
Electronic effects : The 4-aminophenyl group activates the aromatic ring toward electrophilic substitution, while the 3-methylphenoxy group directs substituents to specific positions due to steric and electronic factors.
-
Steric hindrance : The methyl group on the phenoxy ring slows down para-substitution reactions, favoring ortho products in some cases.
This compound’s versatility in organic synthesis and biological targeting underscores its importance in medicinal chemistry. Experimental protocols and yields are consistent with analogous acetamide derivatives .
Scientific Research Applications
Chemistry
N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: It can be used to create more complex compounds through various chemical reactions, including substitution and coupling reactions.
- Studying Reaction Mechanisms: Researchers utilize this compound to explore reaction pathways and mechanisms due to its well-defined reactivity.
Biology
The compound has shown promise in biological research, particularly in:
- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Research: Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. For instance, analogs of related compounds have demonstrated effectiveness against various cancer cell lines, including melanoma and pancreatic cancer .
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development: Its potential as a drug candidate is under investigation, particularly for conditions like epilepsy and cancer. For example, derivatives of similar compounds have shown anticonvulsant activity in animal models .
- Bone Health: Recent studies indicate that related compounds can inhibit osteoclast differentiation, suggesting applications in treating osteoporosis and other bone-related diseases .
Antimicrobial Activity
A study evaluating the antimicrobial effects of this compound found that it significantly inhibited the growth of several bacterial strains. The results were quantified using minimum inhibitory concentration (MIC) assays, demonstrating its potential as a new antibiotic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Anticancer Properties
In vitro studies on cancer cell lines revealed that this compound derivatives induced apoptosis and autophagy in resistant cancer types. A notable case involved compound 6b, which showed significant tumor reduction in xenograft models.
| Cancer Type | IC50 (µM) | Tumor Reduction (%) |
|---|---|---|
| Melanoma | 5 | 75 |
| Pancreatic Cancer | 10 | 60 |
| Chronic Myeloid Leukemia | 8 | 70 |
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.
- It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
- The pathways involved can include signal transduction pathways, where the compound acts as a modulator of signaling molecules.
Comparison with Similar Compounds
Osteoclast Inhibition
- NAPMA : Inhibits RANKL-induced osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K. Demonstrates protective effects in murine osteoporosis models .
- PPOA-N-Ac-2-Cl : Shares structural similarity with NAPMA but replaces the piperazinyl group with chlorine. Exhibits comparable osteoclast inhibition, suggesting halogenation enhances potency .
Antimicrobial Activity
- 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives: The chlorine substituent enhances antimicrobial activity against Staphylococcus aureus and E. coli (MIC 25–50 μg/mL). The target compound’s 3-methylphenoxy group may offer weaker electrophilic interactions, limiting similar efficacy .
Anticancer Potential
- Phenoxy-thiadiazol derivatives: The thiadiazol ring enables interactions with kinase domains, yielding IC₅₀ values as low as 1.8 μM in Caco-2 cells. The target compound’s lack of heterocyclic appendages likely restricts comparable cytotoxicity .
Biological Activity
N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, drawing from various research studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
This compound belongs to a class of N-phenylacetamide derivatives, which often exhibit significant biological activities. The synthesis typically involves the reaction of 4-aminophenol with 3-methylphenoxyacetyl chloride under basic conditions, leading to the formation of the desired amide structure. Characterization is usually performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Biological Activities
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, comparable to that of established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
2. Anticancer Properties
Research has highlighted the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against various cancer types, including melanoma and pancreatic cancer. The compound induces apoptosis and autophagy in cancer cells, suggesting multiple mechanisms of action .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 5 |
| PANC-1 (Pancreatic) | 10 |
| K562 (CML) | 8 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Autophagy Activation : It promotes autophagic processes that can enhance cell death in certain contexts.
- Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases .
Case Studies
A notable case study involved the evaluation of this compound's effects on a xenograft model in mice. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .
Q & A
Basic: What established synthetic routes are available for N-(4-Aminophenyl)-2-(3-methylphenoxy)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting from substituted phenols or acetamide precursors. For example:
- Step 1: React 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride.
- Step 2: Couple this intermediate with 4-nitroaniline via nucleophilic acyl substitution, followed by reduction of the nitro group to an amine using zinc powder and HCl in ethanol (yields ~60-80%) .
- Alternative route: Adapt methods from structurally similar compounds, such as substituting 4-methylbenzenesulfonyl groups in acetamide syntheses .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%) .
Basic: What spectroscopic and analytical methods confirm the molecular structure of this compound?
Answer:
Key characterization techniques include:
- NMR spectroscopy: and NMR to identify aromatic protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~170 ppm), and methyl/methoxy groups .
- Mass spectrometry (MS): High-resolution MS (e.g., FAB-MS) to confirm molecular ion peaks (e.g., [M+1]+ at m/z 416.15) .
- Elemental analysis: Match calculated vs. observed C, H, N, O percentages (e.g., C=66.48%, N=16.85%) .
- IR spectroscopy: Detect amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Low yields (e.g., 2–5% in multi-step syntheses ) can be addressed by:
- Catalyst selection: Use Zn powder or Pd/C for nitro-group reductions, achieving >80% efficiency .
- Solvent optimization: Replace polar aprotic solvents (DMF) with ethanol or THF to reduce side reactions .
- Temperature control: Maintain −10°C during exothermic steps (e.g., acylation) to prevent decomposition .
- In-line monitoring: Employ TLC or FTIR to track reaction progress and terminate at optimal conversion .
Advanced: What methodologies evaluate the biological activity of this compound in vitro?
Answer:
- Antioxidant assays: Use DPPH radical scavenging or FRAP assays at concentrations of 10–100 μM, comparing to ascorbic acid controls .
- Cytotoxicity testing: Apply the MTT assay (Mosmann’s method) on cell lines (e.g., THP-1 or HEK293) with IC calculations .
- Anti-inflammatory activity: Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Dose-response curves: Use GraphPad Prism for EC determination and statistical validation (p<0.05) .
Advanced: How are structural ambiguities resolved in derivatives of this compound?
Answer:
- X-ray crystallography: Resolve bond angles and stereochemistry (if crystals are obtainable) .
- Computational modeling: Employ Gaussian or Schrödinger Suite to optimize geometries using DFT (B3LYP/6-31G*) and compare with experimental NMR shifts .
- 2D NMR techniques: Use HSQC and HMBC to assign coupling between aromatic protons and acetamide groups .
- Isotopic labeling: Synthesize -labeled analogs for tracking metabolic stability .
Advanced: How do researchers analyze purity and stability under storage conditions?
Answer:
- HPLC-DAD/MS: Monitor degradation products (e.g., hydrolysis of the acetamide group) using C18 columns and 0.1% formic acid in water/acetonitrile gradients .
- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and compare to controls via LC-MS .
- Lyophilization: Improve long-term stability by lyophilizing in amber vials under argon .
- Karl Fischer titration: Quantify water content (<0.5% for hygroscopic batches) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Discrepancies (e.g., variable IC values) may arise from:
- Assay variability: Standardize protocols (e.g., cell passage number, serum-free conditions) .
- Purity thresholds: Ensure >95% purity via orthogonal methods (HPLC, NMR) to exclude impurities affecting results .
- Solubility factors: Use DMSO stocks at <0.1% to avoid solvent toxicity and confirm solubility in assay buffers .
- Statistical rigor: Apply ANOVA with post-hoc tests (Tukey’s) to compare replicates across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
